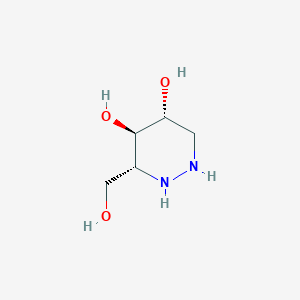

(3R,4R,5R)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol

Description

Azafagomine is a synthetic iminosugar that has garnered significant interest due to its potent inhibitory activity against glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Azafagomine’s structure mimics the transition state of glycoside hydrolysis, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

CAS No. |

193540-72-6 |

|---|---|

Molecular Formula |

C5H12N2O3 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3R,4R,5R)-3-(hydroxymethyl)diazinane-4,5-diol |

InChI |

InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m1/s1 |

InChI Key |

PPPMSBCQTLJPKM-UOWFLXDJSA-N |

SMILES |

C1C(C(C(NN1)CO)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](NN1)CO)O)O |

Canonical SMILES |

C1C(C(C(NN1)CO)O)O |

Synonyms |

4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5R)-rel-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azafagomine can be synthesized through several routes. One notable method involves the Diels-Alder reaction of pentadienoic acid with 4-phenyl-1,2,4-triazole-3,5-dione, followed by reduction, epoxidation, epoxide hydrolysis, and deprotection . Another approach includes the diastereoselective cycloaddition of dienes bearing a glucosyl chiral auxiliary to 4-phenyl-1,2,4-triazole-3,5-dione, followed by functionalization of alkenes into molecules bearing a glucosyl framework .

Industrial Production Methods

While specific industrial production methods for azafagomine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Azafagomine undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of azafagomine include:

Reducing agents: Sodium borohydride (NaBH4) for reduction reactions.

Oxidizing agents: Potassium permanganate (KMnO4) for oxidation reactions.

Protecting groups: Acetyl groups for protecting hydroxyl functionalities during synthesis.

Major Products

The major products formed from these reactions include various derivatives of azafagomine, such as 1-N-phenyl carboxamide derivatives, which have shown enhanced binding affinity to glycosidases .

Scientific Research Applications

Azafagomine has a wide range of scientific research applications:

Mechanism of Action

Azafagomine exerts its effects by mimicking the transition state of glycoside hydrolysis, thereby competitively inhibiting glycosidases. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates . Molecular modeling studies have shown that the efficient packing of the aromatic ring of the 1-N-phenyl carboxamide moiety into a hydrophobic sub-site in the enzyme’s active site is responsible for the improved binding affinity .

Comparison with Similar Compounds

Similar Compounds

1-Deoxynojirimycin: A natural iminosugar with glycosidase inhibitory activity.

Uniqueness

Azafagomine is unique due to its potent inhibitory activity against a broad range of glycosidases, including almond β-glucosidase, yeast α-glucosidase, and isomaltase . Its synthetic versatility and ability to form various derivatives further enhance its applicability in scientific research and potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.